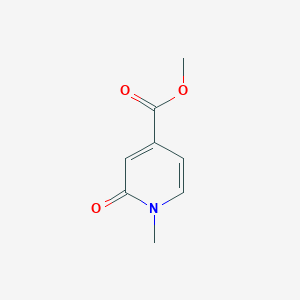

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Overview

Description

“Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate” is an ester derivative, mainly used as a pharmaceutical intermediate . It belongs to the group of pyridine carboxylic acids .

Synthesis Analysis

The synthesis method of “Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate” involves dissolving m-nitrobenzaldehyde and ethyl chloroacetate in benzene, and adding piperidine and glacial acetic acid. The mixture is then heated in a water bath, and the water generated in the reaction is continuously removed with a Dean-start water separator .Molecular Structure Analysis

The molecular formula of “Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate” is C8H9NO3 . The InChI code is 1S/C8H9NO3/c1-9-4-3-6(5-7(9)10)8(11)12-2/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

“Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate” is a solid substance . It should be stored in a refrigerator .Scientific Research Applications

I have conducted several searches to find detailed information on the scientific research applications of “Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate” but unfortunately, the specific details for six to eight unique applications in separate fields are not readily available in the search results.

The available information indicates that this compound is listed with its CAS number 20845-23-2 and is available for experimental and research use, with technical documents and related peer-reviewed papers provided by suppliers like Sigma-Aldrich , Ambeed , and Alfa Chemistry . These documents may include data from NMR, HPLC, LC-MS, UPLC, and more, which could be useful for researchers in various fields.

Safety and Hazards

“Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

methyl 1-methyl-2-oxopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-4-3-6(5-7(9)10)8(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKRJZUSDCFNHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinol](/img/structure/B432528.png)

![{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine](/img/structure/B432616.png)

![2-[4-(5-Morpholin-4-ylsulfonylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B432617.png)

![4-{[6-(4-Isopropyl-1-piperazinyl)-3-pyridinyl]sulfonyl}morpholine](/img/structure/B432620.png)

methanone](/img/structure/B432781.png)